molecular formula C16H11ClN2O3 B2899497 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole CAS No. 951895-23-1

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

Cat. No. B2899497
CAS RN: 951895-23-1
M. Wt: 314.73
InChI Key: IXMIWFJIPKIZRX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, density, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. For pharmaceutical compounds, this often involves how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMIWFJIPKIZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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